molecular formula C18H22N4O B2357468 1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-25-3

1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

カタログ番号 B2357468
CAS番号: 863448-25-3
分子量: 310.401
InChIキー: SBUZRPHSJBKVMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

作用機序

1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. The B-cell receptor is a complex of proteins that is responsible for the activation of B-cells in response to antigen stimulation. BTK plays a crucial role in this pathway by phosphorylating downstream proteins, leading to the activation of various signaling cascades. Inhibition of BTK by this compound prevents the activation of these signaling cascades, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on B-cell proliferation and survival in preclinical studies. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have minimal off-target effects, indicating its selectivity for BTK. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several advantages for lab experiments, including its high potency and selectivity for BTK. This compound also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings. In addition, this compound is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.

将来の方向性

There are several future directions for the research on 1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. One potential application is in the treatment of B-cell malignancies, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune and inflammatory diseases, where this compound has been shown to have anti-inflammatory effects. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to explore its potential applications in other diseases. In addition, the development of more potent and selective BTK inhibitors is an area of active research, which may lead to the discovery of new therapeutic agents for the treatment of various diseases.

合成法

The synthesis of 1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through a condensation reaction between 2,5-dimethyl-3-nitropyrazole and 2-aminopyrimidine. The resulting intermediate is then subjected to a series of functional group transformations to yield this compound. The final product is obtained as a white solid with a high purity and yield.

科学的研究の応用

1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

特性

IUPAC Name

1-tert-butyl-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12-6-7-13(2)14(8-12)10-21-11-19-16-15(17(21)23)9-20-22(16)18(3,4)5/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUZRPHSJBKVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。